molecular formula C25H24N2O6 B11817218 Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate

Cat. No.: B11817218
M. Wt: 448.5 g/mol
InChI Key: FEAPQDYZBLRTAG-UHFFFAOYSA-N
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Description

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of benzyl bromide with 4-(methoxycarbonyl)phenylhydrazine in the presence of a base to form the intermediate product. This intermediate is then further reacted with methylhydrazine and dibenzyl carbonate under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-hydrazine-1,2-dicarboxylate
  • Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate
  • Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-ethylhydrazine-1,2-dicarboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]benzoate

InChI

InChI=1S/C25H24N2O6/c1-26(24(29)32-17-19-9-5-3-6-10-19)27(22-15-13-21(14-16-22)23(28)31-2)25(30)33-18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3

InChI Key

FEAPQDYZBLRTAG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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